molecular formula C13H17BrClNO2 B12826706 tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

Cat. No.: B12826706
M. Wt: 334.63 g/mol
InChI Key: KQNRMISRZVQOTB-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H17BrClNO2 and a molecular weight of 334.64 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate typically involves the reaction of 2-bromo-4-chlorophenyl ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are often related to its chemical structure and the specific functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate, also known as (R)-tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of halogen substituents, particularly bromine and chlorine, enhances its reactivity and selectivity towards biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

  • Molecular Formula : C13H17BrClNO2
  • Molecular Weight : 320.64 g/mol
  • CAS Number : 1799438-97-3

The compound's structure includes a chiral center, which is crucial for its interactions with biological molecules. Its unique combination of functional groups contributes to its distinct chemical and biological properties .

Target Enzymes

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme vital for neurotransmission in both insects and mammals. By reversibly binding to AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in overstimulation of postsynaptic neurons, which can have various physiological effects.

Biochemical Pathways

The inhibition of AChE by this compound affects several biochemical pathways:

  • Cholinergic Pathway : Disruption leads to enhanced cholinergic signaling.
  • Cell Signaling : Alters pathways involved in cellular communication and metabolism.
  • Gene Expression : May influence transcription factors and subsequently gene expression profiles.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, it has been shown to affect the growth and viability of Chlamydia species, suggesting potential use as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that while this compound interacts significantly with bacterial cells, it shows low toxicity towards human cells. This selective toxicity profile is promising for drug development aimed at treating infections without harming host cells .

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design due to its ability to selectively inhibit target enzymes. Its chiral nature allows for the development of novel therapeutic agents that could be more effective against specific diseases .

Enzyme Interaction Studies

This compound serves as a valuable tool for studying enzyme interactions and protein-ligand binding due to its structural characteristics. It may facilitate the understanding of enzyme mechanisms and the development of inhibitors with higher specificity.

Case Studies

StudyFindings
Antichlamydial Activity Demonstrated significant reduction in Chlamydia inclusion numbers in infected cells.
Cytotoxicity Assay Low toxicity observed in human cell lines, indicating a favorable safety profile for further development.
Enzyme Inhibition Effective AChE inhibitor, resulting in increased acetylcholine levels and potential neuropharmacological effects.

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromo-4-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)

InChI Key

KQNRMISRZVQOTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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